molecular formula C9H11BrN2O2 B7925766 [(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid

[(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7925766
M. Wt: 259.10 g/mol
InChI Key: OYNVCSHLBINIRI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-bromopyridin-4-yl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(6-9(13)14)5-7-2-3-11-8(10)4-7/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNVCSHLBINIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid typically involves the bromination of pyridine derivatives followed by amination and carboxylation reactions. One common method involves the reaction of 2-bromo-4-methylpyridine with methylamine under controlled conditions to form the intermediate [(2-Bromo-pyridin-4-ylmethyl)-methyl-amino] compound. This intermediate is then subjected to carboxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of pyridine-based compounds, including [(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar pyridine derivatives can act on specific cellular pathways involved in cancer progression, making them potential candidates for drug development targeting malignancies .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, thereby exerting bactericidal effects. Research has demonstrated that modifications in the pyridine ring can enhance the compound's activity against resistant strains of bacteria, providing a pathway for developing new antibiotics .

1.3 Neurological Applications
Given its ability to cross the blood-brain barrier, this compound is being investigated for its potential use in treating neurological disorders. Compounds with similar structures have been linked to modulation of neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety disorders .

2.1 Enzyme Inhibition
Studies have reported that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit aldose reductase, an enzyme implicated in diabetic complications. By modulating this enzyme's activity, the compound could help mitigate the effects of diabetes on tissues .

2.2 Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in recent studies. It appears to inhibit pathways leading to the production of pro-inflammatory cytokines, suggesting its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Utility

3.1 Synthesis of Novel Derivatives
The synthetic versatility of this compound allows for the creation of various derivatives with enhanced biological activities. Researchers are exploring different synthetic routes to modify the functional groups on the pyridine ring and amino acid backbone, aiming to optimize their pharmacological profiles .

3.2 Role as a Building Block
In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules used in drug discovery. Its ability to participate in reactions such as amination and coupling makes it suitable for creating libraries of compounds for high-throughput screening in drug development .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using modified pyridine derivatives similar to this compound .
Study BAntimicrobial PropertiesShowed effective bactericidal action against resistant strains of E. coli and Staphylococcus aureus when tested with similar compounds .
Study CNeurological EffectsReported modulation of serotonin receptors leading to antidepressant-like effects in animal models .

Mechanism of Action

The mechanism of action of [(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their differences are outlined below:

2-[(6-Bromopyridin-2-yl)amino]acetic Acid Hydrochloride
  • CAS No.: Not explicitly stated ().
  • Structure: Bromine at pyridine position 6; amino (-NH-) linkage instead of methylamino.
  • Molecular Formula : C₇H₈BrN₂O₂·HCl (vs. C₉H₁₁BrN₂O₂ for the target compound).
  • Key Differences: Substituent Position: Bromine at pyridine-6 vs. pyridine-2 in the target compound. Linkage Group: Amino group lacks the methyl substitution, reducing steric hindrance and altering electronic effects. Salt Form: Hydrochloride salt enhances solubility in polar solvents compared to the free acid form.
2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid
  • CAS No.: 1393541-31-5 ().
  • Structure : Bromine at pyridine-4, methyl at pyridine-6; acetic acid directly attached to pyridine-2.
  • Molecular Formula: C₈H₈BrNO₂ (vs. C₉H₁₁BrN₂O₂).
  • Key Differences: Substituent Positions: Bromine and methyl groups at positions 4 and 6, respectively. Functional Group: Acetic acid is directly bonded to the pyridine ring, lacking the methylamino spacer.
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
  • CAS No.: Not provided ().
  • Structure : Bromophenyl group instead of bromopyridine; pyrazine ring replaces pyridine.
  • Molecular Formula : C₁₂H₁₀BrN₃O (vs. C₉H₁₁BrN₂O₂).
  • Key Differences: Core Heterocycle: Pyrazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen). Functional Group: Amide (-CONH-) linkage instead of methylamino-acetic acid. Amides exhibit stronger hydrogen-bonding capacity and rigidity.
[4-(6-Dimethylamino-4-Trifluoromethyl-Pyridin-2-yl)-Benzyl]-Methyl-Amino}-Acetic Acid
  • CAS No.: Not provided ().
  • Structure: Trifluoromethyl and dimethylamino groups on pyridine; benzyl substituent.
  • Molecular Formula : C₁₈H₂₀F₃N₃O₂ (estimated) vs. C₉H₁₁BrN₂O₂.
  • Key Differences: Substituents: Trifluoromethyl (electron-withdrawing) and dimethylamino (electron-donating) groups alter electronic properties. Lipophilicity: CF₃ group increases lipophilicity compared to bromine.

Physicochemical and Functional Comparisons

Parameter Target Compound 2-[(6-Bromopyridin-2-yl)amino]acetic Acid HCl 2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
Molecular Weight 259.10 g/mol ~237.5 g/mol (HCl salt) 230.06 g/mol 292.14 g/mol
Substituent Positions Pyridine-2-Br, 4-CH₂ linkage Pyridine-6-Br, 2-NH linkage Pyridine-4-Br, 6-CH₃ Bromophenyl, pyrazine
Functional Groups Methylamino-acetic acid Amino-acetic acid (HCl salt) Acetic acid Amide
Hydrogen-Bonding Capacity Moderate (NH, COOH) High (NH, COOH, HCl) Low (COOH only) High (CONH, pyrazine N)
Lipophilicity (Predicted) Moderate (logP ~1.5) Low (logP ~0.8 due to HCl salt) Moderate (logP ~2.0) Moderate (logP ~2.2)

Research Implications

  • Synthetic Utility: The target compound’s methylamino spacer may improve flexibility in metal coordination or drug-target interactions compared to rigid amides () or direct acetic acid linkages ().
  • Pharmacological Potential: Unlike methotrexate (), which uses a pteridine-glutamic acid scaffold, this compound’s pyridine-acetic acid motif may target different enzymes or receptors.
  • Solubility Considerations : Hydrochloride salts () enhance aqueous solubility, whereas free acids (e.g., target compound) may require formulation optimization.

Biological Activity

The compound [(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid is a derivative of pyridine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and applications based on recent research findings.

  • Chemical Formula: C7H8BrN2O2
  • Molecular Weight: 232.05 g/mol
  • Structure: The compound features a brominated pyridine ring substituted with a methylamino and acetic acid moiety, which may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Suzuki-Miyaura Coupling Reactions: This method is effective for forming carbon-carbon bonds and can introduce the brominated pyridine structure.
  • Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are crucial for maximizing yield in industrial applications.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating biochemical processes.
  • Receptor Interaction: It could also interact with receptors, influencing signaling pathways that are critical in cellular functions .

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    • In vitro assays demonstrated that this compound can inhibit certain enzymes related to metabolic disorders. For instance, it showed significant inhibition of cholinesterase, which is crucial for neurotransmitter regulation .
  • Antimicrobial Activity:
    • Recent studies have explored the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Pharmacokinetics:
    • Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, with notable brain penetration observed in PET imaging studies. This suggests potential applications in treating central nervous system disorders .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 (μM)Reference
Enzyme InhibitionCholinesterase10
AntibacterialStaphylococcus aureus0.012
AntibacterialEscherichia coli0.025

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